molecular formula C10H17NO2 B2926845 [(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine CAS No. 2490344-61-9

[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine

Cat. No.: B2926845
CAS No.: 2490344-61-9
M. Wt: 183.251
InChI Key: RJZBITFCTQKAKN-RKDXNWHRSA-N
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Description

1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Synthesis Analysis

1,3-Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture .


Molecular Structure Analysis

The molecular structure of 1,3-dioxolane is a five-membered ring with two oxygen atoms and three carbon atoms . The corresponding saturated 6-membered C4O2 rings are called dioxanes .


Chemical Reactions Analysis

1,3-Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .


Physical and Chemical Properties Analysis

1,3-Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Research in this area involves the synthesis of novel spirocyclic compounds and the analysis of their structures, which are critical for understanding their potential applications in drug discovery and material science. For instance, Chernykh et al. (2015) discuss the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, highlighting their potential as building blocks in drug discovery due to their structural similarity to cyclohexane scaffolds (Chernykh et al., 2015). This synthesis enables the exploration of spirocyclic compounds' role in optimizing ADME parameters of lead compounds.

Potential Bioactivity

The investigation of spirocyclic compounds also extends to evaluating their bioactivity. For example, Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, to assess their antiviral activity against a wide range of viruses. Some of these compounds showed significant inhibition of the cytopathicity of influenza A virus, suggesting the specificity of these derivatives as anti-influenza A virus agents (Kolocouris et al., 1994).

Catalytic and Synthetic Applications

Another area of interest is the development of catalytic processes that utilize spirocyclic compounds. For instance, the creation of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations showcases the versatility of spirocyclic scaffolds in synthesizing complex molecules with potential therapeutic applications. These syntheses are indicative of the structural diversity achievable with spirocyclic compounds and their relevance in medicinal chemistry (Liang et al., 2020).

Environmental Stability and Extraction

Research into the environmental stability and extraction methodologies of spirocyclic compounds, such as spiroxamine, reflects the broader applicability of these molecules beyond pharmaceuticals. Studies on the hydrolysis of spiroxamine and its extraction from soil demonstrate the practical aspects of handling these compounds in agricultural settings, contributing to the understanding of their environmental fate and impact (Rosales-Conrado, 2009).

Mechanism of Action

The atmospheric fate of 1,3-dioxolane is assessed by measuring the OH and Cl initiated gas-phase oxidation kinetics, and exploring their mechanistic pathways . Formic acid, ethylene carbonate, and 1,2-ethanediol monoformate are observed as stable products in OH as well as Cl oxidation .

Safety and Hazards

1,3-Dioxolane is a highly flammable liquid and vapor that causes serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

[(1'S,5'R)-spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-7-9-2-1-8(9)10(4-3-9)12-5-6-13-10/h8H,1-7,11H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZBITFCTQKAKN-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C3(CC2)OCCO3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1C3(CC2)OCCO3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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